SLV-317

Anticoagulation Thromboelastography Factor Xa inhibition

Choose Betrixaban (SLV-317, maleate) for experimental protocols demanding sustained anticoagulant activity. Its 37-hour half-life, ~4-7× longer than Rivaroxaban, ensures stable 24-hour plasma levels. With <8% renal excretion, it provides cleaner data in kidney disease models. This intermediate-potency FXa inhibitor fills a critical gap between Edoxaban and Apixaban in specific assays, enabling precise calibration.

Molecular Formula C30H33Cl2F6N7O2
Molecular Weight 708.5 g/mol
Cat. No. B1256675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSLV-317
Synonyms3-(((2R)-1-(3,5-bis(trifluoromethyl)benzoyl)-4-((5-(morpholinomethyl)-2H-1,2,3-triazol-4 yl)methyl)piperazinyl)methyl)-1H-indole dihydrochloride
SLV317
Molecular FormulaC30H33Cl2F6N7O2
Molecular Weight708.5 g/mol
Structural Identifiers
SMILESC1CN(C(CN1CC2=NNN=C2CN3CCOCC3)CC4=CNC5=CC=CC=C54)C(=O)C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F.Cl.Cl
InChIInChI=1S/C30H31F6N7O2.2ClH/c31-29(32,33)21-11-19(12-22(14-21)30(34,35)36)28(44)43-6-5-42(16-23(43)13-20-15-37-25-4-2-1-3-24(20)25)18-27-26(38-40-39-27)17-41-7-9-45-10-8-41;;/h1-4,11-12,14-15,23,37H,5-10,13,16-18H2,(H,38,39,40);2*1H/t23-;;/m1../s1
InChIKeyQBQHUKKLUVZUBC-MQWQBNKOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

UNII-H5KHP6OQ62 (Betrixaban Maleate): Procurement-Grade Direct Factor Xa Inhibitor with Differentiated Pharmacokinetic Profile


The compound identified by UNII-H5KHP6OQ62 is Betrixaban maleate (also known as SLV-317, PRT054021, or MK-4448), a synthetic small-molecule direct oral anticoagulant (DOAC) belonging to the factor Xa inhibitor class [1]. It is characterized by a molecular formula of C₃₀H₃₃Cl₂F₆N₇O₂ and a molecular weight of 708.5 g/mol, with one defined stereocenter conferring specific chirality . Betrixaban functions as a potent, reversible, and orally active inhibitor of coagulation factor Xa (fXa), a serine protease critical to the coagulation cascade. While it shares this mechanism with other approved DOACs such as Apixaban, Edoxaban, and Rivaroxaban, its distinctive chemical structure and resulting pharmacokinetic properties—most notably its prolonged half-life and predominantly biliary excretion—create specific differentiation relevant to both research application selection and procurement decision-making [2].

UNII-H5KHP6OQ62 (Betrixaban) vs. In-Class DOACs: Why Simple Interchangeability Fails in Research and Preclinical Settings


While all oral direct factor Xa inhibitors (Apixaban, Rivaroxaban, Edoxaban, Betrixaban) share a common primary target, assuming functional equivalence or interchangeability in experimental and procurement contexts is scientifically unsupported. Direct comparative studies have demonstrated that these agents produce markedly divergent effects across multiple in vitro coagulation assays, thrombin generation profiles, and fibrinokinetic measurements, even at identical concentrations [1]. Furthermore, their pharmacokinetic parameters differ profoundly: Betrixaban exhibits an elimination half-life of approximately 37 hours and minimal renal excretion (<8% in urine), in stark contrast to Rivaroxaban (5–9 hours, 36% renal excretion) and Apixaban (~8–15 hours, 27% renal excretion) [2]. These quantitative differences dictate that Betrixaban is not a generic substitute for other fXa inhibitors in experimental protocols requiring long-duration anticoagulant effects, reduced renal clearance dependency, or specific neutralization profiles with reversal agents such as Andexanet Alfa [3]. Procurement of an alternative DOAC without verifying these specific parameters would introduce uncontrolled experimental variables and compromise data reproducibility.

UNII-H5KHP6OQ62 (Betrixaban) Quantitative Differentiation Evidence: Direct Comparator Data Against Apixaban, Rivaroxaban, and Edoxaban


Direct Head-to-Head Comparison: Betrixaban Exhibits Intermediate Anticoagulant Potency in Whole Blood Thromboelastography (TEG) vs. Edoxaban, Rivaroxaban, and Apixaban

In a direct head-to-head in vitro study using human whole blood supplemented with each DOAC at a concentration of 1 μg/mL, Betrixaban produced an anticoagulant effect that was intermediate in rank order of potency. Thromboelastographic (TEG) analysis revealed the following rank order of anticoagulant effect (strongest to weakest): Edoxaban > Betrixaban > Rivaroxaban > Apixaban [1]. This demonstrates that Betrixaban is not functionally equivalent to Edoxaban (stronger) or Apixaban (weaker) at equimolar concentrations in whole blood, and its position in the potency rank order differs from its behavior in isolated anti-Xa amidolytic assays.

Anticoagulation Thromboelastography Factor Xa inhibition Comparative pharmacology

Cross-Study Comparable: Betrixaban Elimination Half-Life (37 h) Is 4–7× Longer Than Rivaroxaban and Significantly Exceeds All Other In-Class DOACs

Betrixaban possesses the longest elimination half-life among all FDA-approved direct oral factor Xa inhibitors. Cross-study comparison of pharmacokinetic data reveals that Betrixaban has an elimination half-life of approximately 37 hours (effective half-life 19–27 hours), compared to Rivaroxaban (5–9 hours in healthy volunteers, 13–19 hours in older patients), Apixaban (2.5 mg dose ~8 hours; 5 mg dose ~15 hours), and Edoxaban (10–14 hours) [1][2]. This represents a 4-fold to 7-fold increase over Rivaroxaban and a 2-fold to 4-fold increase over Apixaban and Edoxaban.

Pharmacokinetics Half-life Elimination DOAC

Direct Head-to-Head Comparison: Betrixaban Demonstrates Distinct aPTT Response Profile vs. Edoxaban, Apixaban, and Rivaroxaban in Citrated Human Plasma

In a direct head-to-head in vitro study measuring activated partial thromboplastin time (aPTT) in citrated human pool plasma at a fixed concentration of 1 μg/mL, the rank order of anticoagulant effect was: Edoxaban (strongest) > Betrixaban > Apixaban and Rivaroxaban (comparable, weakest) [1]. This demonstrates that Betrixaban exhibits a distinct aPTT prolongation profile that is not predicted by anti-Xa amidolytic activity alone, positioning it as an intermediate responder in this intrinsic pathway assay.

Activated Partial Thromboplastin Time aPTT Coagulation assay Factor Xa inhibition

Class-Level Inference: Betrixaban's Minimal Renal Excretion (<8%) Is 3–4× Lower Than Apixaban and Rivaroxaban, Enabling Studies in Renal Impairment Models

Betrixaban is uniquely differentiated among factor Xa inhibitors by its predominant biliary excretion pathway, with less than 8% of the administered dose excreted unchanged in urine [1]. In contrast, Apixaban undergoes approximately 27% renal excretion as parent drug, and Rivaroxaban exhibits 36% renal excretion of unchanged drug [1]. This quantitative difference—approximately 3-fold to 4-fold lower renal clearance—is a class-level inference based on comparative pharmacokinetic tables and is corroborated by statements that Betrixaban is predominantly (>80%) eliminated unchanged via the hepatobiliary route [2].

Renal excretion Pharmacokinetics Clearance Nephrology

UNII-H5KHP6OQ62 (Betrixaban) High-Yield Research and Procurement Scenarios Based on Verified Differentiation


Preclinical Anticoagulation Models Requiring Sustained, Once-Daily Dosing

Investigators requiring stable anticoagulant plasma levels over a 24-hour period without frequent re-administration should select Betrixaban due to its demonstrated 37-hour terminal half-life, which is 4–7× longer than Rivaroxaban and 2–4× longer than Apixaban [1]. This property is particularly valuable in rodent thrombosis models, extended-duration perfusion studies, and experiments where minimizing animal handling is a welfare priority.

Studies in Renal Impairment or Altered Renal Clearance Models

For research protocols involving nephrectomy models, chronic kidney disease, or investigations of drug interactions that affect renal transporters, Betrixaban is the preferred DOAC due to its minimal renal excretion (<8% unchanged drug in urine) [2]. This pharmacokinetic feature reduces the confounding effect of altered renal function on drug exposure, enabling cleaner interpretation of pharmacodynamic data and reducing the need for complex dose adjustments.

Ex Vivo and In Vitro Coagulation Assays Requiring Intermediate Potency Between Edoxaban and Apixaban

Researchers using whole blood thromboelastography (TEG) or aPTT assays as pharmacodynamic readouts should consider Betrixaban when an intermediate anticoagulant effect is desired. Direct head-to-head studies confirm that at 1 μg/mL, Betrixaban's potency in TEG and aPTT assays falls between Edoxaban (strongest) and Apixaban/Rivaroxaban (weakest) [3]. This intermediate profile allows for experimental calibration that is not achievable with other DOACs, which occupy the extreme ends of the potency spectrum in these specific assays.

Andexanet Alfa Reversal Studies: Comparative Neutralization Research

In studies investigating the neutralization of DOACs by the reversal agent Andexanet Alfa, Betrixaban presents a unique opportunity for comparative pharmacology. Published data demonstrate that Andexanet Alfa at 100 μg/mL completely neutralizes all FXa inhibitors, but its relative effectiveness varies among agents, with Betrixaban showing differential neutralization kinetics compared to Apixaban and Rivaroxaban [4]. Procurement of Betrixaban is therefore essential for comprehensive in vitro reversal assays that aim to benchmark the full spectrum of DOAC responses.

Quote Request

Request a Quote for SLV-317

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.